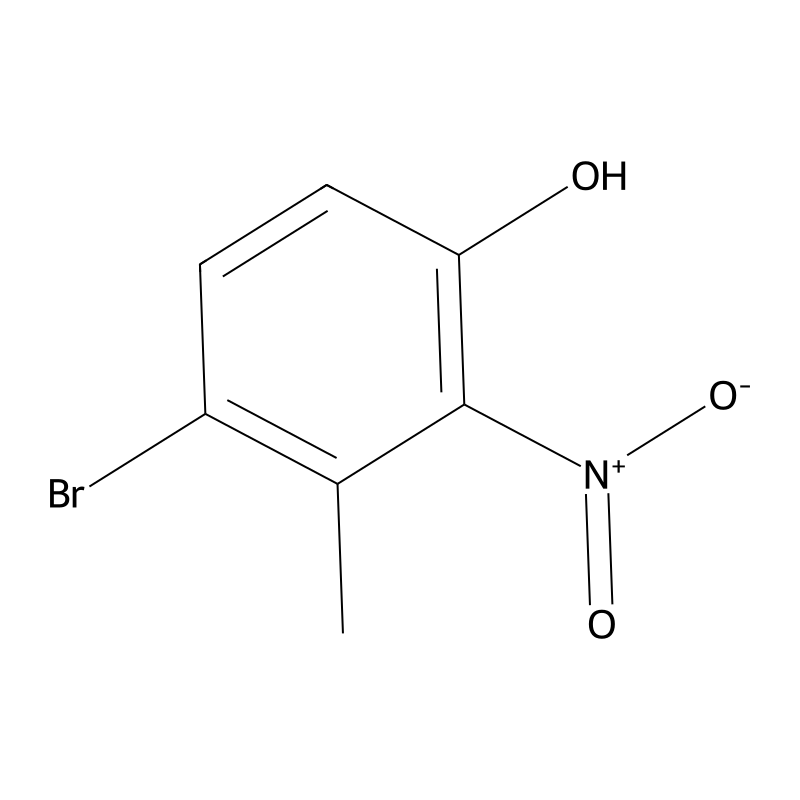

4-Bromo-3-methyl-2-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

The presence of various functional groups in 4-bromo-3-methyl-2-nitrophenol (a bromine atom, a methyl group, and a nitro group) makes it a potential intermediate or building block in organic synthesis. Its reactive sites could allow for further functionalization and manipulation to create more complex molecules with desired properties [].

Material Science:

The nitro group in 4-bromo-3-methyl-2-nitrophenol is known to exhibit electron-withdrawing properties, which can influence the electrical conductivity and other physical properties of materials. Researchers might explore incorporating this molecule into polymers or other materials to investigate potential applications in electronics, optoelectronics, or sensors [, ].

4-Bromo-3-methyl-2-nitrophenol is an organic compound with the molecular formula C₇H₆BrNO₃. It features a phenolic structure with a bromine atom and a nitro group attached to the aromatic ring. The compound is characterized by its yellow crystalline appearance and has notable chemical properties, including being harmful if swallowed and causing skin irritation . Its structure can be represented as follows:

textBr | C6H4(OH) | NO2

- Nitration: The compound can undergo further nitration, leading to the formation of additional nitro groups on the aromatic ring.

- Bromination: It can also react with electrophiles due to the presence of the bromine atom, leading to substitution reactions.

- Reduction: The nitro group can be reduced to an amine under specific conditions, altering its reactivity and biological activity.

The biological activity of 4-Bromo-3-methyl-2-nitrophenol has been studied in various contexts. It exhibits:

- Antimicrobial properties: Some studies suggest it has potential as an antimicrobial agent, effective against certain bacteria and fungi.

- Toxicity: The compound is classified as harmful upon ingestion and can cause skin irritation, indicating a need for caution during handling .

Several methods exist for synthesizing 4-Bromo-3-methyl-2-nitrophenol:

- Nitration of 4-Bromo-3-methylphenol: This method involves treating 4-bromo-3-methylphenol with a nitrating agent such as nitric acid.

- Bromination of 3-Methyl-2-nitrophenol: This involves the bromination of 3-methyl-2-nitrophenol using bromine in an appropriate solvent.

- Direct bromination and nitration: A one-pot reaction can be performed using a mixture of bromine and nitric acid on phenolic compounds.

4-Bromo-3-methyl-2-nitrophenol finds applications in:

- Chemical intermediates: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

- Dyes and pigments: The compound is utilized in dye manufacturing due to its vibrant color properties.

- Research: It is often used in laboratory settings for studying chemical reactivity and biological interactions.

Interaction studies involving 4-Bromo-3-methyl-2-nitrophenol have focused on its reactivity with biological systems. Notable findings include:

- Enzyme inhibition: Research indicates that it may inhibit certain enzymes, affecting metabolic pathways in microorganisms.

- Cellular uptake: Studies have shown varying degrees of cellular uptake, which influences its biological efficacy.

Several compounds share structural similarities with 4-Bromo-3-methyl-2-nitrophenol. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Bromo-2-nitrophenol | Bromine at position 4, nitro at 2 | More potent antimicrobial activity |

| 3-Methyl-4-nitrophenol | Methyl at position 3, nitro at 4 | Less toxic compared to 4-bromo variant |

| 5-Bromo-2-nitrophenol | Bromine at position 5, nitro at 2 | Exhibits different reactivity patterns |

| 4-Chloro-3-methyl-2-nitrophenol | Chlorine instead of bromine | Generally more stable than bromo variant |

Each of these compounds possesses distinct properties and reactivities that differentiate them from 4-Bromo-3-methyl-2-nitrophenol, making them suitable for various applications in chemistry and biology.